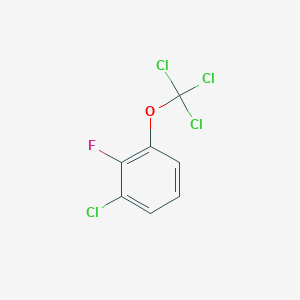![molecular formula C12H13BrF3NO B1404656 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine CAS No. 1394291-53-2](/img/structure/B1404656.png)
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine
Descripción general
Descripción
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine is an organic compound that features a morpholine ring substituted with a brominated and trifluoromethylated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine typically involves the following steps:
Bromination: The starting material, 2-(trifluoromethyl)benzyl alcohol, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 2-bromo-5-(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The brominated intermediate is then reacted with morpholine under basic conditions to form the final product, this compound. This reaction typically occurs in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetonitrile or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. Typical conditions involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and moderate heating.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The unique electronic properties of the trifluoromethyl group make this compound useful in the development of advanced materials, such as organic semiconductors or liquid crystals.
Chemical Biology: It can be employed in the design of molecular probes or inhibitors for studying biological pathways and processes.
Mecanismo De Acción
The mechanism of action of 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the morpholine ring can improve its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]thiomorpholine: Similar structure but with a thiomorpholine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine lies in its combination of the trifluoromethyl group and the morpholine ring. The trifluoromethyl group imparts unique electronic properties, while the morpholine ring enhances solubility and bioavailability, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
4-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c13-11-2-1-10(12(14,15)16)7-9(11)8-17-3-5-18-6-4-17/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOBGZOOAWBPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

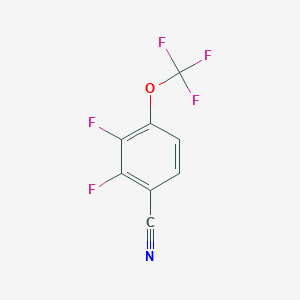
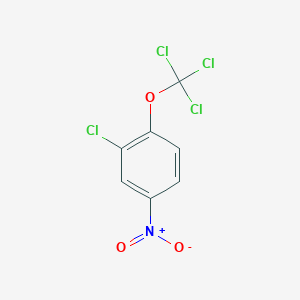
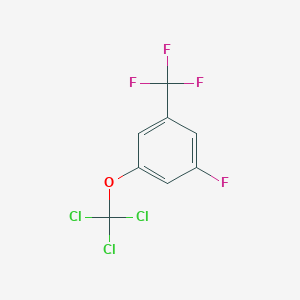
![2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404579.png)

![1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene](/img/structure/B1404581.png)



![5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene](/img/structure/B1404589.png)
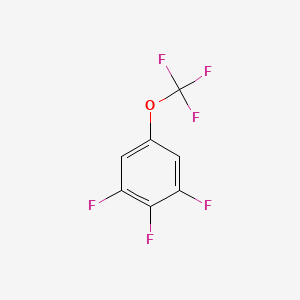
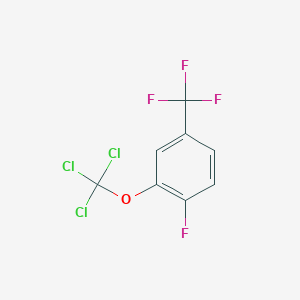
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1404595.png)
